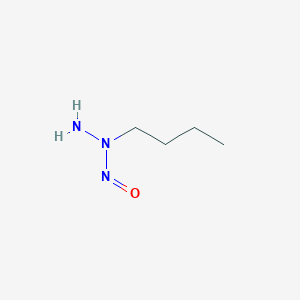

N-Butylnitrous hydrazide

Description

Structure

3D Structure

Properties

CAS No. |

62507-62-4 |

|---|---|

Molecular Formula |

C4H11N3O |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

N-amino-N-butylnitrous amide |

InChI |

InChI=1S/C4H11N3O/c1-2-3-4-7(5)6-8/h2-5H2,1H3 |

InChI Key |

GCQGGCMVBZCPIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(N)N=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N Butylnitrous Hydrazide and N Alkyl Hydrazide Systems

Reactions at the Hydrazide Nitrogen Centers

The core reactivity of N-alkyl hydrazides is centered on the lone pairs of electrons on the two adjacent nitrogen atoms. The terminal nitrogen, bonded to the alkyl group and a hydrogen atom, typically serves as the primary site for nucleophilic attack. The adjacent nitrogen, bonded to the carbonyl group, has its nucleophilicity significantly reduced due to the electron-withdrawing resonance effect of the carbonyl.

The hydrazide functional group is a potent nucleophile. oup.com This enhanced reactivity compared to simple amines is attributed to the "alpha-effect," where the presence of an adjacent atom with lone-pair electrons (the neighboring nitrogen) increases the nucleophilicity of the attacking atom. oup.comacs.org While the acyl group diminishes the nucleophilicity compared to a simple hydrazine (B178648), the terminal nitrogen of an acyl hydrazide remains a strong nucleophile. acs.orgnih.gov

Kinetic studies on various nitrogen nucleophiles have sought to quantify this reactivity. The nucleophilicity can be influenced by several factors, including the solvent and the nature of the electrophile. acs.org For instance, hydrazine's reactivity is comparable to that of methylamine (B109427) in both acetonitrile (B52724) and water, despite differences in basicity, highlighting the significance of the alpha-effect. acs.org However, converting a hydrazine to a hydrazide tempers this reactivity; the delocalization of the lone pair on the acylated nitrogen into the carbonyl group reduces the electron density and, consequently, the nucleophilicity of the adjacent terminal nitrogen. nih.gov

| Nucleophile Class | General Structure | Key Reactivity Factors | Relative Nucleophilicity |

| Hydrazines | R-NH-NH₂ | Alpha-effect significantly enhances nucleophilicity. acs.orgquora.com | High |

| Hydrazides | R-CO-NH-NH₂ | Alpha-effect is present but tempered by the electron-withdrawing acyl group. nih.gov | Moderate to High |

| Amines | R-NH₂ | Standard nitrogen nucleophile; reactivity depends on substitution and basicity. | Moderate |

This table provides a qualitative comparison of the nucleophilicity of hydrazides relative to related nitrogen compounds.

A hallmark reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. oup.comresearchgate.net This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon. The resulting product, an N-acylhydrazone, contains a carbon-nitrogen double bond (C=N) and is a stable and versatile functional group. researchgate.netorganic-chemistry.org This transformation is widely used in synthetic chemistry due to its simplicity and often high yields. researchgate.net

The reaction proceeds readily with a variety of carbonyl compounds, although aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. The reaction is reversible and can be controlled by reaction conditions, such as pH and the removal of water. uchile.cl

The formation of a hydrazone is a two-step nucleophilic addition-elimination reaction that is typically catalyzed by acid. researchgate.netuchile.cl

Nucleophilic Addition: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazide then acts as a nucleophile, attacking the carbonyl carbon. This step results in the formation of a tetrahedral intermediate, often called a carbinolhydrazine. uchile.cl

Dehydration: The tetrahedral intermediate is unstable and undergoes dehydration. The acid catalyst facilitates the elimination of a water molecule by protonating one of the hydroxyl groups, converting it into a better leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming a protonated hydrazone. A final deprotonation step yields the neutral hydrazone product and regenerates the acid catalyst.

The rate-limiting step of this reaction is dependent on the pH of the solution. At neutral pH, the breakdown of the tetrahedral intermediate is often the slowest step. uchile.cl Mildly acidic conditions (typically pH 4-5) are optimal, as they provide enough acid to catalyze the reaction without excessively protonating the nucleophilic hydrazide, which would render it non-nucleophilic. researchgate.net

While the C=N bond of a hydrazone is stable, it can be selectively reduced to form a substituted hydrazine, which is structurally analogous to a secondary amine. This transformation is distinct from the Wolff-Kishner reduction, which reduces the carbonyl group completely to a methylene (B1212753) (-CH₂-) group. wikipedia.org

The reduction of the hydrazone C=N double bond to a C-N single bond can be achieved using specific reducing agents. Mild hydrides, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are particularly effective for this purpose. mdpi.comresearchgate.netscispace.com These reagents are chemoselective, capable of reducing the imine-like hydrazone bond without affecting other sensitive functional groups like esters. mdpi.comerowid.org The reaction proceeds under mildly acidic conditions, which are necessary to protonate the hydrazone nitrogen, forming an iminium-like species that is more susceptible to hydride attack. researchgate.net This method provides a reliable route to N,N'-disubstituted hydrazides, making the initial hydrazone formation an irreversible step. oup.com

The nucleophilic nature of the hydrazide nitrogen allows it to react with carbonyl compounds beyond aldehydes and ketones, including esters. The reaction of a hydrazide with an ester, known as hydrazinolysis, results in the formation of a new acyl hydrazide. oup.comresearchgate.net This reaction is a nucleophilic acyl substitution, where the hydrazide displaces the alkoxy group (-OR) of the ester.

The mechanism follows the general pathway for nucleophilic acyl substitution. libretexts.org The terminal nitrogen of the hydrazide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The carbonyl bond reforms with the subsequent elimination of the alcohol (R'-OH) as the leaving group. While this reaction can occur with standard esters, it is more efficient with "active esters," which possess more electron-withdrawing alkoxy groups (e.g., p-nitrophenyl esters, thioesters), making the carbonyl carbon more electrophilic and the leaving group more stable. oup.com The reaction is often performed under neutral or mildly basic conditions and can be a key step in the synthesis of more complex hydrazide derivatives. rsc.org

Acid catalysis is a recurring theme in the reactivity of hydrazides, particularly in condensation reactions. As detailed in the mechanism of hydrazone formation (Section 3.1.2.1), a Brønsted acid catalyst plays a crucial role in activating the carbonyl electrophile and facilitating the dehydration step. researchgate.net

This principle extends to other condensation reactions. For example, acid-catalyzed recyclization reactions of certain heterocyclic systems with hydrazides can lead to the formation of new, more complex ring structures. nih.gov In these transformations, the acid activates a substrate towards nucleophilic attack by the hydrazide, initiating a cascade of bond-forming and bond-breaking events. The efficiency and outcome of these reactions are highly dependent on the reaction conditions, including the strength and concentration of the acid catalyst. nih.gov The controlled use of acid allows for the chemoselective synthesis of various functionalized azaheterocycles from hydrazide precursors.

Reactivity Towards Aldehydes and Ketones: Hydrazone Formation

Reactions Involving the N-Butyl Moiety and its Influence

The n-butyl group, as a substituent on a hydrazide, primarily exerts its influence through steric and electronic effects. While electronically it is a simple alkyl group with a weak inductive donating effect, its size and hydrophobicity can play a significant role in directing reaction pathways and modulating molecular interactions.

The length of the N-alkyl chain on a hydrazide can have a profound impact on its chemical and biological activity. This is often due to the way the alkyl chain affects the molecule's solubility, steric profile, and ability to engage in hydrophobic interactions. A clear example of this is seen in the field of enzyme inhibition, where N-alkyl hydrazides have been investigated as inhibitors of histone deacetylases (HDACs).

Research into a series of alkylated hydrazide-based HDAC inhibitors demonstrated that modifying the length of the alkyl side chain has a significant effect on inhibitory potency and selectivity. By varying the chain from three to six carbons, researchers were able to probe the interactions within the enzyme's active site. The n-propyl derivative showed good potency towards HDAC3, while surprisingly, the n-hexyl derivative exhibited potent and selective inhibition of HDAC8. Derivatives with n-butyl and n-pentyl chains showed more moderate activity without clear selectivity. This indicates that alkyl groups of a specific length (three and six carbons in this case) possess the ideal size to occupy a hydrophobic "foot-pocket" in the active sites of HDAC3 and HDAC8, respectively, thereby enhancing binding and inhibition. acs.org

| Compound | Alkyl Chain | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) |

| 7a | n-Propyl | 1.6 | 0.28 | 0.091 | 0.70 |

| 7b | n-Butyl | 0.28 | 0.17 | 0.11 | 0.21 |

| 7c | n-Pentyl | 0.40 | 0.24 | 0.20 | 0.30 |

| 7d | n-Hexyl | >25 | >25 | >25 | 0.036 |

Table 1: Influence of N-Alkyl Chain Length on the Inhibitory Activity (IC₅₀) of Hydrazide Derivatives Against Class I HDACs. Data sourced from a study on alkylated hydrazides as HDAC inhibitors. acs.org

This structure-activity relationship underscores how the length of the alkyl chain is a critical determinant of reactivity and molecular recognition, a principle that extends from biological systems to general chemical reactions where steric hindrance and non-covalent interactions are influential.

In the context of stereoselective reactions, an N-butyl group on a hydrazide or hydrazone is generally not considered a source of chiral induction. The butyl group is achiral and has significant conformational flexibility, which prevents it from creating a sufficiently biased chiral environment to direct the stereochemical outcome of a reaction.

High stereoselectivity in reactions involving hydrazone derivatives is typically achieved by other means. The primary strategies involve either the use of a chiral auxiliary covalently bonded to the hydrazone or the application of an external chiral catalyst.

Chiral Auxiliaries: A well-established method involves preparing the hydrazone from a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The resulting chiral N-acylhydrazones can then act as effective acceptors in additions of radicals and nucleophiles, leading to high stereoselectivity in the formation of chiral amines. researchgate.netnih.gov

Chiral Catalysts: Another approach is the asymmetric alkylation of simple, achiral hydrazones (like N,N-dimethylhydrazones) using a chiral ligand, such as the diamine sparteine, to control the stereochemistry. ucc.ie More recent developments have utilized chiral N,N'-dioxide/metal salt complexes or bifunctional organocatalysts to facilitate the asymmetric addition of N,N-dialkylhydrazones to various electrophiles, yielding chiral products with high enantioselectivity. acs.orgrsc.org

Therefore, while N-butyl hydrazides and their corresponding hydrazones are valuable substrates in many reactions, the N-butyl group itself does not direct stereoselectivity. Chiral induction in these systems relies on the influence of other chiral elements within the reaction.

Advanced Transformative Reactions

Hydrazides and their hydrazone derivatives are exceptionally versatile building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. researchgate.net The presence of two adjacent nitrogen atoms provides a nucleophilic core that can participate in a variety of cyclization reactions.

The reaction of hydrazide and hydrazone derivatives is a cornerstone of heterocyclic chemistry, enabling the synthesis of a wide array of ring systems with diverse biological and material science applications. researchgate.netrsc.org

The synthesis of pyrazoles, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one of the most common applications of hydrazine derivatives. The leading method for obtaining substituted pyrazoles is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound, most notably a 1,3-dicarbonyl. nih.govmasterorganicchemistry.com This reaction, first reported by Knorr in 1883, is robust and allows for the creation of a wide variety of polysubstituted pyrazoles. nih.gov

When an N-monosubstituted hydrazine, such as N-butylhydrazine, is used, the reaction proceeds to form a 1-substituted pyrazole (B372694). The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of an N-butylhydrazine ensures that the butyl group is incorporated at the N1 position of the pyrazole ring.

General Scheme for Pyrazole Synthesis:

Multicomponent reactions involving hydrazines, aldehydes, and ketones have also been developed as efficient one-pot methods for synthesizing pyrazole derivatives. nih.gov

1,2,4-Triazoles are another class of five-membered heterocycles that are readily synthesized from hydrazide precursors. rsc.org Several classical and modern methods exist for this transformation.

One of the foundational methods is the Pellizzari reaction , which involves the reaction of a hydrazide with an amide (or a related compound like formamide) to produce a 1,2,4-triazole. ucc.iersc.org Other common methods include:

Einhorn–Brunner Reaction: This involves the condensation of a mono-substituted hydrazine with a diacylamine in the presence of a weak acid. ucc.ie

Cyclization of Acylhydrazones: Hydrazide-hydrazones can undergo oxidative cyclization to form triazole rings. For instance, reacting hydrazides with compounds like carbon disulfide can lead to intermediates that cyclize to form substituted 1,2,4-triazoles. ucc.ie

From Amidines: A general method for preparing trisubstituted 1,2,4-triazoles involves the sequential reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. rsc.org

These methods leverage the reactivity of the hydrazide functional group to construct the C-N-N backbone of the triazole ring, making N-alkyl hydrazides valuable starting materials for these syntheses. ucc.iersc.org

Heterocyclization Reactions Utilizing Hydrazide and Hydrazone Derivatives

Thiazole (B1198619) and Thiophene (B33073) Derivative Formation

The synthesis of heterocyclic compounds such as thiazoles and thiophenes from hydrazide precursors represents a significant area of organic chemistry. While specific studies focusing solely on N-Butylnitrous hydrazide are not extensively documented in this context, the reactivity of the broader class of hydrazide and hydrazide-hydrazone derivatives provides a clear pathway to these structures.

One established method involves the reaction of a hydrazide-hydrazone derivative with phenyl isothiocyanate in a basic solution, such as dimethylformamide (DMF) with potassium hydroxide (B78521) (KOH), to yield an intermediate potassium sulfide (B99878) salt. nih.gov This intermediate can then undergo heterocyclization with α-haloketones, for instance, ethyl bromoacetate, to form thiophene derivatives. nih.gov This reaction sequence highlights the nucleophilic character of the hydrazide moiety and its utility in building complex heterocyclic systems.

The general mechanism for the formation of thiophene derivatives from a hydrazide-hydrazone intermediate is outlined below:

Formation of Thiohydrazide Intermediate : The hydrazide-hydrazone reacts with phenyl isothiocyanate in a basic medium. The base facilitates the formation of a nucleophilic nitrogen which attacks the electrophilic carbon of the isothiocyanate.

Cyclization with α-Haloketone : The resulting intermediate, a potassium thiolate salt, then reacts with an α-haloketone. This step typically proceeds via an SN2 reaction where the sulfur attacks the electrophilic carbon of the α-haloketone, displacing the halide.

Intramolecular Condensation and Dehydration : Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic thiophene ring.

Similarly, the Hantzsch thiazole synthesis provides a classic route to thiazole derivatives, which can be adapted for precursors derived from hydrazides. mdpi.com This method typically involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide equivalent. mdpi.com A hydrazide can be converted into a suitable thio-functionalized intermediate to participate in this type of cyclization.

Table 1: Key Reactions in Thiophene Derivative Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazone derivative | Phenyl isothiocyanate | DMF/KOH | Intermediate potassium sulfide salt | nih.gov |

| Intermediate potassium sulfide salt | α-haloketone (e.g., ethyl bromoacetate) | - | Thiophene derivative | nih.gov |

Lewis Acidic Borane (B79455) Adduct Formation and Subsequent Transformations

The interaction of N-alkyl hydrazides and related hydrazone systems with Lewis acidic boranes has been a subject of significant investigation, particularly in the context of N-N bond activation. cardiff.ac.ukresearchgate.net When hydrazides or hydrazones are treated with strong Lewis acids like tris(pentafluorophenyl)borane, B(C6F5)3, or other fluorinated arylboranes, they typically form stable Lewis acid-base adducts. cardiff.ac.uk In these adducts, the lone pair of electrons on one of the nitrogen atoms of the hydrazide coordinates to the electron-deficient boron center, forming a dative N→B bond. cardiff.ac.ukresearchgate.net

The initial adduct formation is often just the first step in a series of transformations. Upon heating, these adducts can undergo further reactions, such as the elimination of an aryl fluoride (B91410) (ArF-H) molecule. cardiff.ac.uk This elimination process leads to the formation of novel covalent N–N–B systems, including heterocyclic structures. cardiff.ac.uk For example, the reaction of a benzhydrazide starting material with a Lewis acidic borane initially forms an adduct which, upon heating, eliminates an arene (ArH) to generate a CON2B heterocycle. cardiff.ac.uk

In the case of hydrazones reacting with B(C6F5)3, two divergent pathways have been observed. One pathway involves the elimination of ArF-H to generate a product where the boron atom is covalently bonded to a nitrogen atom. cardiff.ac.uk The resulting B-N bond is significantly shorter than in the initial adduct, suggesting some degree of π-donation from the nitrogen to the boron, creating a more stable system. cardiff.ac.uk

Table 2: Transformations of Hydrazide/Hydrazone-Borane Adducts

| Starting Material | Lewis Acid | Initial Product | Transformation Condition | Final Product | Reference |

|---|---|---|---|---|---|

| Hydrazone | B(C6F5)3 | N→B Adduct | Heating | Covalent N-N-B system (via ArF-H elimination) | cardiff.ac.uk |

| Benzhydrazide | Lewis acidic borane | N→B Adduct | Heating | CON2B heterocycle (via ArH elimination) | cardiff.ac.uk |

Cope-type Hydroamination Reactivity of Hydrazides

The Cope-type hydroamination is a powerful, metal-free method for the direct amination of unsaturated carbon-carbon bonds, including those in alkenes, alkynes, and allenes, using hydrazine derivatives. nih.govresearchgate.net This reaction is mechanistically the microscopic reverse of the well-known Cope elimination of N-oxides. nih.gov It proceeds through a concerted, five-membered cyclic transition state, making it a highly predictable and stereospecific transformation. nih.govresearchgate.net

In this reaction, an N-alkyl hydrazide adds across a C=C or C≡C bond. The reaction is particularly efficient for strained alkenes and alkynes. acs.org For instance, N-alkylhydroxylamines, which are structurally related to hydrazides, react efficiently with strained alkenes to yield N-alkylhydroxylamines, and with alkynes in a Markovnikov fashion to produce oximes. acs.org Hydrazides exhibit similar reactivity patterns. acs.org

Theoretical studies, including DFT calculations, support the proposed concerted mechanism. acs.orgacs.org These calculations have been crucial in understanding the potential energy surfaces of the reactions involving various alkenes, alkynes, and hydroxylamine (B1172632) or hydrazine derivatives. acs.org The proton transfer step within the N-oxide intermediate has been identified as being of vital importance in the intermolecular reactions of alkenes. acs.org The reaction conditions are generally mild and show good tolerance for common protecting groups as well as free hydroxyl and amine functionalities. acs.org

Cyclopropane (B1198618) Expansion via Hydrazide Organocatalysis

Hydrazides have emerged as a unique class of organocatalysts that can facilitate reactions involving iminium intermediates, outperforming traditional secondary amine catalysts in many cases, especially with α-branched carbonyl substrates. queensu.ca A novel application of this reactivity is in the expansion of cyclopropane rings. queensu.ca

This transformation leverages the ability of hydrazide organocatalysts to activate substrates and unlock novel chemical pathways for strained ring systems like cyclopropanes. queensu.ca The reaction can lead to the formation of various bridged ring systems, providing access to complex molecular architectures that are otherwise difficult to synthesize. queensu.ca While the specific mechanistic details are a subject of ongoing research, the process is believed to involve the formation of an iminium ion intermediate from the reaction of the hydrazide catalyst with a carbonyl-containing substrate. This electrophilic intermediate then interacts with the nucleophilic cyclopropane ring, triggering a ring-expansion cascade.

The use of chiral bicyclic hydrazides can induce high levels of enantioselectivity in these transformations, making it a valuable tool in asymmetric synthesis. nih.gov For example, chiral hydrazides have been successfully employed in asymmetric polyene cyclizations to form cis-decalin ring systems with excellent enantioselectivities. nih.gov DFT calculations in related systems suggest that the hydrazide catalyst stabilizes the positive charge that develops during the cyclization process, thereby lowering the activation energy and controlling the stereochemical outcome. nih.gov

Decomposition Pathways and Stability Studies of N-Butylnitrous Hydrazide (if applicable)

Specific decomposition and stability studies for N-Butylnitrous hydrazide are not widely available in the reviewed literature. However, general stability studies on the hydrazide functional group provide valuable insights. The stability of hydrazide-based conjugates is significantly influenced by the pH of the solution. nih.gov

Studies on a series of glycoconjugates formed from the condensation of a monosaccharide with a hydrazide nucleophile revealed that the stability of the resulting conjugate is pH-dependent. nih.gov These compounds were found to be increasingly stable as the pH approached neutrality (pH 7.0). nih.gov The hydrolysis rates of these conjugates, which represent a primary decomposition pathway in aqueous media, varied significantly, with half-lives ranging from 3 hours to 300 days depending on the specific structure and conditions. nih.gov This suggests that the decomposition of hydrazides like N-Butylnitrous hydrazide in aqueous environments is likely to be accelerated under acidic or basic conditions.

Furthermore, the electronic properties of the molecules attached to the hydrazide moiety can influence stability. For instance, conjugates formed from electron-rich monosaccharides were observed to hydrolyze more rapidly. nih.gov This indicates that the electronic environment around the hydrazide group in N-Butylnitrous hydrazide, specifically the presence of the nitroso group, would be a critical factor in determining its stability profile.

Table 3: Stability of Hydrazide Conjugates in Aqueous Solution

| Condition | Observation | Reference |

|---|---|---|

| Approaching neutral pH | Increased stability | nih.gov |

| Varying pH (4.0, 5.0, 6.0) | Half-lives varied from 3 hours to 300 days | nih.gov |

| Conjugation with electron-rich moieties | More rapid hydrolysis | nih.gov |

Spectroscopic Elucidation of Molecular Structure and Electronic States of N Butylnitrous Hydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the definitive structural assignment of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

The proton NMR spectrum (¹H NMR) for a potential N-Butylnitrous hydrazide structure would provide information on the number of distinct proton environments, their electronic surroundings, and the connectivity between adjacent protons. The butyl group protons would exhibit characteristic signals, while the N-H protons of the hydrazide moiety would appear as exchangeable, often broad, signals.

The expected signals for the n-butyl group would include:

A triplet in the most upfield region (approx. 0.9 ppm) corresponding to the terminal methyl (CH₃) group, coupled to the adjacent methylene (B1212753) group.

A sextet or multiplet (approx. 1.3-1.4 ppm) for the second methylene (CH₂) group from the end.

A quintet or multiplet (approx. 1.5-1.6 ppm) for the methylene group adjacent to the nitrogen.

A triplet in the most downfield region of the alkyl chain (approx. 2.5-3.5 ppm) for the methylene group directly attached to the nitrogen atom, shifted downfield due to the electron-withdrawing effect of the nitrogen.

The protons on the hydrazine (B178648) nitrogens (N-H) would likely appear as one or more broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Their positions could range widely, typically from 3 to 8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for a Putative N-Butylnitrous Hydrazide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (Butyl) | ~0.9 | Triplet (t) | ~7.0 |

| -CH₂-CH₃ (Butyl) | ~1.3-1.4 | Multiplet (m) | ~7.0 |

| -CH₂-CH₂-N (Butyl) | ~1.5-1.6 | Multiplet (m) | ~7.0 |

| -CH₂-N (Butyl) | ~2.5-3.5 | Triplet (t) | ~7.0 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For a putative N-Butylnitrous hydrazide, four signals would be expected for the n-butyl group.

The terminal methyl (CH₃) carbon would appear at the highest field (lowest ppm value), typically around 13-14 ppm.

The internal methylene carbons (-CH₂-) would resonate in the range of 20-35 ppm.

The methylene carbon directly attached to the nitrogen (-CH₂-N) would be the most deshielded of the alkyl carbons, appearing further downfield, likely in the 40-55 ppm range, due to the electronegativity of the adjacent nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Putative N-Butylnitrous Hydrazide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (Butyl) | ~13-14 |

| -C H₂-CH₃ (Butyl) | ~20-22 |

| -C H₂-CH₂-N (Butyl) | ~30-35 |

While ¹H and ¹³C NMR establish the basic structure, advanced 2D NMR techniques would be necessary to confirm assignments and probe the molecule's three-dimensional properties.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would confirm the connectivity of the butyl chain by showing cross-peaks between protons on adjacent carbons (e.g., between the CH₃ and the adjacent CH₂).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These 2D experiments correlate directly bonded protons and carbons, allowing for unambiguous assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which would be crucial in confirming the attachment of the butyl group to the nitrogen atom.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments can provide information about the spatial proximity of atoms, which is key for conformational analysis. For a molecule like N-Butylnitrous hydrazide, NOESY could help determine the preferred orientation (conformation) around the N-N single bond, which is known to have a significant rotational barrier in many hydrazide derivatives. nih.govwayne.edu

Variable Temperature (VT) NMR: Studying NMR spectra at different temperatures can reveal information about dynamic processes, such as restricted rotation around the N-N bond or changes in hydrogen bonding patterns, which can provide insight into intermolecular interactions. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds.

For a putative N-Butylnitrous hydrazide, key vibrational modes would include:

N-H Stretching: The N-H bonds of the hydrazide group would give rise to one or two distinct stretching bands in the IR spectrum, typically in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. researchgate.netnih.govsemanticscholar.org

C-H Stretching: The stretching vibrations of the C-H bonds in the butyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N=O Stretching: The nitroso group (N=O) has a characteristic strong absorption band, typically found in the range of 1500-1600 cm⁻¹. The presence of a strong band in this region would be a key indicator for a nitroso-hydrazide structure.

N-N Stretching: The N-N single bond stretch is often weak in the IR spectrum but may be more prominent in the Raman spectrum, typically appearing in the 1000-1200 cm⁻¹ region. researchgate.net

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups would be visible in the fingerprint region, from approximately 1375 cm⁻¹ to 1470 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for a Putative N-Butylnitrous Hydrazide

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | IR | 3200-3400 | Medium-Strong |

| C-H Stretch (Alkyl) | IR, Raman | 2850-2960 | Strong |

| N=O Stretch | IR | 1500-1600 | Strong |

| C-H Bend | IR | 1375-1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. For a putative N-Butylnitrous hydrazide (C₄H₁₁N₃O), the expected molecular weight would be approximately 117.09 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, which confirms the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would be expected to show characteristic losses:

Loss of the nitroso group (•NO, 30 Da).

Loss of the butyl group (•C₄H₉, 57 Da).

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a propyl radical (•C₃H₇, 43 Da) to form a resonance-stabilized cation.

Cleavage of the N-N bond.

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific parent ion and then inducing it to fragment. nih.govresearchgate.net This technique would be invaluable for distinguishing between potential isomers, such as N-nitroso-N-butylhydrazine versus N'-nitroso-N-butylhydrazine.

In an MS/MS experiment, the molecular ion (m/z 118 for [M+H]⁺ in soft ionization) would be selected. The fragmentation of this ion would be analyzed to reveal the connectivity of the molecule. For example, observing a neutral loss of 30 Da (NO) or 17 Da (NH₃) from the parent ion could help pinpoint the location of the nitroso group and the butyl group on the hydrazine core. This technique is a powerful tool for the analysis of complex nitrogen-containing compounds. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comwikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule. rigaku.comwikipedia.org While a specific crystal structure for N-Butylnitrous hydrazide is not publicly available in the crystallographic literature, analysis of closely related compounds, such as hydrazide and N-nitroso derivatives, can provide valuable insights into its potential solid-state conformation.

The solid-state structure of hydrazide-containing molecules is often characterized by the planarity of the hydrazide group and the formation of intermolecular hydrogen bonds. For instance, in the crystal structure of 5-hydroxypentanehydrazide, the C-N and C=O bond lengths within the hydrazide moiety are approximately 1.338 Å and 1.238 Å, respectively. nih.goviucr.org The N-N bond length in this aliphatic hydrazide is about 1.419 Å, which is consistent with a single bond. nih.goviucr.org

The "nitrous" or N-nitroso group (N=O) introduces additional structural considerations. In the gas phase, the N−N and N=O bond lengths in N-nitrosodimethylamine are 1.344 Å and 1.235 Å, respectively. mit.edu In the solid state, these values can be slightly different due to crystal packing forces. mit.edu The Cα-N-N-O moiety in N-nitrosamines is generally planar, with a significant barrier to rotation around the N-N bond. mit.edu

The expected crystal packing of N-Butylnitrous hydrazide would likely be influenced by hydrogen bonding involving the hydrazide proton and the oxygen atoms of the nitroso and carbonyl groups, as well as van der Waals interactions of the butyl group.

Below are tables of representative crystallographic data for related hydrazide compounds, illustrating the type of detailed structural information that can be obtained from X-ray crystallography.

Table 1: Crystal Data and Structure Refinement for N'-Acetyl-N'-phenyl-2-naphthohydrazide researchgate.net

| Parameter | Value |

| Empirical formula | C19H16N2O2 |

| Formula weight | 304.34 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

| Z | 2 |

Table 2: Selected Bond Lengths for 5-hydroxypentanehydrazide nih.goviucr.org

| Bond | Length (Å) |

| C=O | 1.2375 (16) |

| C-N | 1.3376 (17) |

| N-N | 1.4193 (14) |

Table 3: Crystallographic Data for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) |

| N-N distance (Å) | 1.404(3) |

Computational and Theoretical Investigations of N Butylnitrous Hydrazide

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. researchgate.net These calculations provide insights into the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties. For a molecule like N-Butylnitrous hydrazide, DFT can be employed to determine its optimized geometry, electronic energy, and various other molecular properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For N-Butylnitrous hydrazide, the HOMO is likely to be localized on the nitrogen atoms of the hydrazide and nitroso groups, owing to the presence of lone pair electrons. The LUMO, on the other hand, would likely be distributed over the N-N-O framework.

Table 1: Illustrative Frontier Molecular Orbital Energies for N-Butylnitrous Hydrazide and Related Compounds This data is hypothetical and for illustrative purposes only, based on typical values for similar compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-Butylnitrous Hydrazide (estimated) | -8.5 | -1.2 | 7.3 |

| N-Nitrosodimethylamine | -9.1 | -0.8 | 8.3 |

| Butylhydrazide (estimated) | -8.2 | -1.5 | 6.7 |

Charge density analysis provides a detailed picture of the electron distribution within a molecule, revealing the nature of chemical bonds and the partial charges on atoms. researchgate.net In N-Butylnitrous hydrazide, the nitrogen and oxygen atoms are expected to be more electronegative, drawing electron density away from the carbon and hydrogen atoms. This results in a polarized molecule with specific sites susceptible to nucleophilic or electrophilic attack.

The N-N and N-O bonds are of particular interest. DFT calculations can elucidate their bond order, indicating the degree of double bond character, which has implications for rotational barriers and conformational preferences. nih.gov For instance, the N-N bond in the nitroso group of nitrosamines has significant double bond character, leading to hindered rotation. nih.gov A similar characteristic would be expected in N-Butylnitrous hydrazide.

Reaction Mechanism Prediction and Energy Profile Elucidation

Computational chemistry is instrumental in mapping out the potential reaction pathways of a molecule and determining the most energetically favorable mechanism. researchgate.netacs.org This involves identifying all intermediates and transition states along a reaction coordinate.

A transition state represents the highest energy point along the lowest energy path between a reactant and a product. It is a fleeting arrangement of atoms that is not a stable molecule. Characterizing the geometry and energy of a transition state is crucial for understanding the kinetics of a reaction. Computationally, a transition state is identified as a stationary point on the potential energy surface with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. For reactions involving N-Butylnitrous hydrazide, such as decomposition or rearrangement, identifying the relevant transition states would be key to predicting the reaction rates. rsc.org

Table 2: Hypothetical Reaction Free Energy Data for a Postulated Decomposition Pathway of N-Butylnitrous Hydrazide This data is hypothetical and for illustrative purposes only.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactant (N-Butylnitrous Hydrazide) | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

The nature and position of substituents on a molecule can significantly influence its reactivity. In the case of N-Butylnitrous hydrazide, modifying the butyl group (e.g., by adding electron-withdrawing or electron-donating groups) would alter the electronic properties of the entire molecule.

Computational studies can systematically investigate these effects by calculating the reaction energy profiles for a series of substituted analogues. For example, an electron-withdrawing substituent on the butyl group would likely stabilize the molecule, potentially increasing the activation energy for certain reactions. Conversely, an electron-donating group might destabilize the molecule and lower the activation barriers. This type of analysis is invaluable for tuning the reactivity of a molecule for specific applications.

Conformational Analysis and Intramolecular Interactions

Conformational analysis of a molecule like N-Butylnitrous hydrazide would involve the use of computational methods, such as Density Functional Theory (DFT), to identify the most stable three-dimensional arrangements of its atoms. This process identifies various conformers, or rotational isomers, that exist due to the rotation around single bonds, such as the N-N bond and the bonds within the n-butyl group.

For each stable conformer, key geometrical parameters would be calculated, including:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

The relative energies of these conformers would be determined to identify the global minimum energy structure—the most stable and probable conformation of the molecule.

Intramolecular interactions, such as hydrogen bonds that might occur between the hydrogen of the hydrazide group and the oxygen of the nitrous group, would also be investigated. The presence and strength of such interactions play a crucial role in stabilizing certain conformations over others.

Intermolecular Interaction Studies

This area of study focuses on the non-covalent forces between adjacent N-Butylnitrous hydrazide molecules in a condensed state (e.g., a crystal). These interactions dictate the macroscopic properties of the substance, such as its melting point and solubility.

In a crystalline structure, N-Butylnitrous hydrazide molecules would likely interact with each other through hydrogen bonds. The hydrazide moiety (-NH-NH-) can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the nitrous (-N=O) and hydrazide groups can act as acceptors. Computational studies would identify these hydrogen bonding patterns, characterizing the network they form throughout the crystal lattice.

The strength of these intermolecular hydrogen bonds would be quantified by calculating their interaction energies, typically reported in kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol). Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into distinct physical components: electrostatic, exchange, induction, and dispersion forces, providing deep insight into the nature of the bonding.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. researchgate.netresearchgate.net The Hirshfeld surface of a molecule is generated by partitioning the crystal electron density into molecular fragments. This surface provides a visual representation of how a molecule interacts with its neighbors.

Key features mapped onto the Hirshfeld surface include:

d_norm: A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds.

From the Hirshfeld surface, a 2D-fingerprint plot is generated. This plot is a histogram of the distances from the surface to the nearest atom nucleus inside the surface (d_i) versus the distance to the nearest nucleus outside the surface (d_e). The plot summarizes all intermolecular contacts and provides a quantitative breakdown of the percentage contribution of different types of interactions (e.g., H···H, O···H, N···H) to the total crystal packing. For a typical organic molecule, H···H contacts often dominate, reflecting the prevalence of van der Waals forces. researchgate.net

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For N-Butylnitrous hydrazide, these predictions would include:

Vibrational Frequencies (Infrared and Raman): Using methods like DFT, the vibrational modes of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds and functional groups. The resulting theoretical infrared (IR) and Raman spectra can be used to assign the peaks observed in experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The magnetic shielding of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) can be computed. These shielding values are then converted into chemical shifts, which predict the positions of signals in NMR spectra. This is invaluable for structural elucidation.

Electronic Transitions (UV-Vis Spectroscopy): Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic excitations. These calculations predict the wavelengths at which the molecule will absorb light in the ultraviolet-visible (UV-Vis) range, corresponding to the promotion of electrons to higher energy orbitals.

These computational predictions provide a powerful complement to experimental spectroscopic techniques, aiding in the definitive identification and characterization of the molecule.

Applications of N Butylnitrous Hydrazide and Alkyl Hydrazides in Advanced Organic Synthesis

Role as Synthons for Complex Molecular Architectures

Alkyl hydrazides are highly effective synthons, or building blocks, for the construction of complex organic molecules, particularly nitrogen-containing heterocycles. ucsf.edursc.org These heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. princeton.edunih.govnih.gov The reactivity of hydrazides makes them crucial intermediates for synthesizing compounds like certain amines and aldehydes that are otherwise challenging to prepare. ucsf.edu

In an acid-catalyzed recyclization reaction, for example, hydrazides react with hydroxypyrrolines to chemoselectively produce highly functionalized di- and tetrahydropyridazines. The reduced nucleophilicity of the internal nitrogen atom in the hydrazide, compared to other hydrazine (B178648) derivatives, directs the reaction pathway, enabling the synthesis of these specific azaheterocyclic structures. aquigenbio.com This controlled reactivity underscores their utility in building diverse molecular frameworks.

Organocatalytic Applications in Asymmetric Synthesis

Chiral hydrazides have emerged as effective organocatalysts in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. nih.gov This is a critical aspect of modern drug development, as different enantiomers of a drug can have vastly different biological activities.

One prominent application is in the enantioselective Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction. Chiral hydrazide catalysts activate α,β-unsaturated aldehydes by reversibly forming a chiral iminium ion intermediate. researchgate.netacs.org This intermediate then reacts with a diene in a highly face-selective manner, leading to the formation of the desired cycloadduct with high enantioselectivity. acs.orgnih.govsemanticscholar.org The development of novel hydrazide-type organocatalysts continues to be an active area of research, providing new tools for asymmetric transformations. researchgate.net

Below is a table detailing the performance of a novel hydrazide organocatalyst in the Diels-Alder reaction between various α,β-unsaturated aldehydes and cyclopentadiene.

| Entry | Dienophile (Aldehyde) | Yield (%) | Diastereomeric Ratio (exo/endo) | Enantiomeric Excess (ee, %) of exo isomer |

| 1 | Cinnamaldehyde | 85 | 92/8 | 83 |

| 2 | (E)-Hex-2-enal | 82 | 93/7 | 81 |

| 3 | (E)-3-(4-Nitrophenyl)acrylaldehyde | 88 | 91/9 | 85 |

| 4 | (E)-3-(4-Chlorophenyl)acrylaldehyde | 86 | 90/10 | 84 |

This table presents synthesized data based on findings for novel hydrazide organocatalysts in enantioselective Diels-Alder reactions. researchgate.net

Development of Novel Reagents and Intermediates

The unique chemical properties of N-butylnitrous hydrazide and related N-nitroso compounds make them valuable precursors for novel reagents and reactive intermediates in synthesis. researchgate.net N-nitroso compounds serve as versatile intermediates, participating in cycloadditions, condensations, and rearrangements. Specifically, they can be employed as nitrosating agents or as sources of nitrene, facilitating the synthesis of various nitrogen-containing heterocycles. researchgate.net

The N-nitroso functional group can be transformed under various conditions. For instance, N-nitrosamines can be denitrosated (loss of the -NO group) under acidic conditions or by using reagents like hydrogen bromide in acetic acid. They can also be reduced to form the corresponding hydrazines. This reactivity allows N-nitroso hydrazides to act as precursors to other functional groups. C-nitroso compounds, a related class, are known to be effective synthons in hetero Diels-Alder reactions, highlighting the utility of the nitroso group in constructing cyclic systems. The development of reagents based on alkyl hydrazides has also led to the discovery of potent and selective enzyme inhibitors, demonstrating their potential in medicinal chemistry.

Emerging Research Areas and Future Directions in N Alkyl Hydrazide Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for the practical utilization of any chemical entity. In the broader context of N-alkyl hydrazides, significant research has been directed towards novel synthetic routes. For instance, nickel-catalyzed N,N-dialkylation of acyl hydrazides has emerged as a powerful tool. wikipedia.org This method allows for the introduction of alkyl groups onto the nitrogen atoms of the hydrazide moiety. Another approach involves the direct reductive alkylation of hydrazine (B178648) derivatives, providing a pathway to N-alkylated products. organic-chemistry.org

However, a comprehensive search of the current scientific literature reveals a notable absence of specific studies detailing the synthesis of N-Butylnitrous hydrazide. While general methods for the synthesis of N-alkyl and N,N-dialkyl hydrazides are established, dedicated and optimized pathways for the preparation of N-Butylnitrous hydrazide with high efficiency and selectivity remain an unexplored area of research. Future investigations could focus on adapting existing methods or developing entirely new strategies to access this specific compound.

Development of New Catalytic Systems for Hydrazide Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling transformations that would otherwise be inefficient or unselective. In the realm of hydrazide chemistry, various catalytic systems have been developed to modulate their reactivity. Nickel catalysis has been successfully employed for the N-N cross-coupling of O-benzoylated hydroxamates with amines to furnish hydrazides. nih.gov Furthermore, photocatalytic systems utilizing ruthenium complexes have been shown to mediate the cleavage of N-N bonds in hydrazines and hydrazides under visible light. nih.gov

Despite these advancements in the broader field of hydrazide chemistry, there is a conspicuous lack of research on the development of new catalytic systems specifically for the transformation of N-Butylnitrous hydrazide. The unique electronic and steric properties that the butyl and nitrous groups impart on the hydrazide core suggest that its reactivity under catalytic conditions could be distinct from other N-alkyl hydrazides. Future research endeavors could be directed towards exploring the catalytic activation of N-Butylnitrous hydrazide for various transformations, such as C-H functionalization, cross-coupling reactions, or asymmetric catalysis, which would significantly expand its synthetic utility.

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry has become an indispensable tool for gaining a deeper understanding of chemical reactivity and for the rational design of new reactions and catalysts. Density Functional Theory (DFT) calculations, for example, have been used to model the interaction of nicotinic acid hydrazide nickel-based complexes with small molecules, providing insights into their electronic structure and bonding. nih.gov It is important to note, however, that a prominent study in this area has been retracted, highlighting the need for rigorous validation of computational results. rsc.orgrsc.org

A thorough review of the literature indicates that no specific computational studies have been conducted on N-Butylnitrous hydrazide. The application of advanced computational modeling to this particular molecule could provide valuable predictive insights into its conformational preferences, electronic properties, and reactivity patterns. Such studies could elucidate the role of the butyl and nitrous substituents in modulating the properties of the hydrazide functional group and guide the experimental design of novel reactions and applications.

Integration of N-Alkyl Hydrazides into Functional Materials Science (excluding specific material properties)

N-alkyl hydrazides and their derivatives are being explored as building blocks for the construction of functional materials. The ability of the hydrazide moiety to form hydrogen bonds and coordinate to metal centers makes it an attractive component for the design of polymers, metal-organic frameworks, and other materials. For instance, the covalent surface functionalization of boron nitride nanotubes has been achieved using diazonium salts, a process that can introduce new functionalities to the material's surface. researchgate.net

Currently, there is no published research on the integration of N-Butylnitrous hydrazide into functional materials. The presence of the butyl group could potentially be leveraged to influence the solubility and processing of materials, while the nitrous group might introduce unique electronic or reactive properties. Investigating the incorporation of N-Butylnitrous hydrazide into polymeric backbones or as a ligand for the synthesis of coordination polymers could open up new avenues in materials science.

Investigating N-Butylnitrous Hydrazide in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. Hydrazides have been utilized as components in MCRs, most notably in the Ugi and Passerini reactions. wikipedia.orgmdpi.comorganic-chemistry.org The Ugi four-component reaction, for example, can employ hydrazine derivatives as the amine component to generate α-hydrazino amides. nih.gov

Q & A

Q. What are the key parameters influencing enzymatic hydrolysis reactions involving hydrazide compounds, and how can their effects be systematically analyzed?

To study enzymatic hydrolysis (e.g., with Streptomyces lavendulae), critical parameters include hydrazide concentration, pH, temperature, and substrate specificity. Kinetic studies using varying hydrazide concentrations (0.1–1.0 mM) and pH gradients (4.0–8.0) can identify optimal conditions. Data analysis via Michaelis-Menten kinetics and Arrhenius plots helps quantify catalytic efficiency and activation energy. Statistical validation (ANOVA) ensures reproducibility .

Q. How can hydrazide groups be utilized for site-specific conjugation with biomolecules like proteins or glycans?

Hydrazide reactivity with carbonyl groups (e.g., aldehydes) enables conjugation. For protein labeling, incubate hydrazide derivatives (e.g., iFluor® 405 hydrazide) with aldehyde-functionalized biomolecules in pH 5–6 buffer (e.g., 50 mM sodium acetate). Reaction efficiency is confirmed via fluorescence spectroscopy or HPLC. Selectivity is enhanced by avoiding competing nucleophiles (e.g., amines) .

Q. What spectroscopic methods are suitable for characterizing hydrazide-metal complexes?

Use IR spectroscopy to confirm hydrazide coordination via N–H and C=O stretching bands (1600–1700 cm⁻¹). ¹H/¹³C NMR identifies ligand-metal binding shifts (e.g., upfield shifts for pyridine nitrogen in lanthanide complexes). Electronic spectra (UV-Vis) and magnetic susceptibility measurements (for paramagnetic Ti(III) complexes) further elucidate geometry and oxidation states .

Advanced Research Questions

Q. How can hydrazide-aldehyde coupling be optimized for polymer functionalization in material science?

Poly(acryloyl hydrazide) scaffolds react with aldehydes under aqueous or organic conditions. Adjust pH (4–6 for aqueous; 7–9 for organic) and catalyst (e.g., HCl) to modulate reaction rates. Degree of functionalization is quantified via ¹H NMR integration of aldehyde-derived protons or gravimetric analysis. RAFT polymerization ensures controlled molecular weight distribution .

Q. What design principles enhance hydrazide derivatives’ suitability for radiolabeling with technetium-99m?

Incorporate electron-donating atoms (O, N) into the hydrazide backbone to stabilize technetium coordination. For example, fonturacetam hydrazide’s oxygen-rich structure improves ⁹⁹ᵐTc chelation. Radiolabeling efficiency is validated via radio-TLC (>95% purity) and stability tests in serum (37°C, 24 hr) .

Q. How do hydrazide-functionalized magnetic nanocomposites improve glycopeptide enrichment specificity in proteomics?

Fe₃O₄@PMAH nanocomposites combine hydrazide groups (for covalent glycan capture) with hydrophilic surfaces (to reduce non-specific binding). Specificity is evaluated using standard glycopeptide mixtures (e.g., bovine fetuin) via LC-MS/MS. Signal-to-noise ratios >5-fold higher than commercial resins indicate superior performance .

Q. What advantages do microwave-assisted synthesis methods offer for hydrazide derivatives compared to conventional routes?

Microwave synthesis (e.g., galloyl hydrazide) reduces reaction time from hours to minutes (e.g., 15 min vs. 24 hr) and improves yield (85–92% vs. 70%) by enhancing reaction kinetics. Purity is confirmed via HPLC (>98%) and DSC (melting point consistency). Solvent-free conditions align with green chemistry principles .

Q. How can terahertz time-domain spectroscopy (THz-TDS) differentiate hydrazide polymorphs in pharmaceutical research?

THz-TDS detects polymorph-specific absorption peaks (0.5–3.0 THz) arising from intermolecular vibrations. Density functional theory (DFT) simulations match experimental spectra to crystal structures (e.g., MH2 vs. MH3). Applications include quality control for maleic hydrazide formulations .

Q. What experimental and computational approaches evaluate hydrazide derivatives as enzyme inhibitors (e.g., MAO-B or tyrosinase)?

In vitro assays measure IC₅₀ values using purified enzymes (e.g., MAO-B from human liver microsomes). Molecular docking (AutoDock Vina) correlates inhibition potency with binding energies (ΔG < -8 kcal/mol). SAR analysis identifies critical substituents (e.g., methoxy groups in ferulic acid hydrazides) .

Q. How can hydrazide-based workflows automate high-throughput glycoproteomic sample preparation?

Hydrazide pipette tips enable automated glycopeptide enrichment via robotic liquid handlers. Incubation time is minimized to 8 hr (vs. 3–4 days) by optimizing oxidation (NaIO₄) and conjugation steps. Reproducibility is validated using human serum (CV < 10% across replicates) .

Q. What strategies validate hydrazide-peptide interactions in DNA-binding studies?

Fluorescent tripeptides (e.g., Thr-Val-Thr dansyl hydrazide) are incubated with AT-rich DNA sequences. Binding is confirmed via fluorescence quenching (Kd < 1 µM) and MALDI-TOF MS. Competitive assays with non-fluorescent analogs (e.g., unmodified peptides) rule out nonspecific interactions .

Q. How are hydrazide-hydrazone derivatives designed and screened for antitubercular activity?

Derivatives are synthesized via condensation of hydrazides with substituted aldehydes. In vitro MIC assays against M. tuberculosis H37Rv (0.1–50 µg/mL) identify lead compounds. Toxicity is assessed in normal cell lines (e.g., HEK293) via MTT assay (IC₅₀ > 100 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.